Dicyclohexylphosphine oxide

C-P Cross-Coupling Copper Catalysis Synthetic Efficiency

Dicyclohexylphosphine oxide (Cy₂P(O)H) is a bench-stable secondary phosphine oxide (SPO) that streamlines the synthesis of bulky, electron-rich phosphine ligands without air-sensitive handling. Its unique steric profile enhances catalytic selectivity in Pd- and Cu-catalyzed cross-couplings, while the SPO tautomeric equilibrium ensures air-stability. As a direct precursor to KITPHOS and Cy-P-Phos ligands, it enables reproducible high-throughput screening workflows. Choose ≥98% purity material with consistent batch-to-batch quality for reliable catalytic and nanoparticle research.

Molecular Formula C12H22OP+
Molecular Weight 213.28 g/mol
CAS No. 14717-29-4
Cat. No. B084996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylphosphine oxide
CAS14717-29-4
SynonymsDicyclohexylphosphine oxide
Molecular FormulaC12H22OP+
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[P+](=O)C2CCCCC2
InChIInChI=1S/C12H22OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1
InChIKeyHJPHBJYOODQSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylphosphine Oxide (CAS 14717-29-4): A Key Secondary Phosphine Oxide for Ligand and Synthetic Applications


Dicyclohexylphosphine oxide (Cy₂P(O)H, CAS 14717-29-4) is a secondary phosphine oxide (SPO) characterized by its air- and moisture-stable pentavalent phosphorus center and bulky dicyclohexyl substituents . This compound exists predominantly in the pentavalent oxide form, enabling its use as a bench-stable pre-ligand in transition metal catalysis [1]. Its robust, electron-rich cyclohexyl groups impart significant steric protection and tunable electronic properties, making it a versatile building block in the synthesis of phosphine ligands and organophosphorus compounds [2].

Why Generic Substitution Fails: Dicyclohexylphosphine Oxide's Unique Steric and Electronic Fingerprint


Direct substitution of dicyclohexylphosphine oxide with other secondary phosphine oxides or phosphine ligands is often unsuccessful due to significant differences in steric bulk, electronic donation, and tautomeric behavior [1]. The dicyclohexyl group provides a unique balance of steric shielding and electron-donating capacity that directly influences metal coordination geometry and catalytic activity [2]. Unlike smaller alkyl SPOs (e.g., diethyl or dimethyl), Cy₂P(O)H's pronounced steric profile can enhance selectivity and stability in catalytic cycles. Conversely, compared to trialkylphosphines, its SPO tautomeric equilibrium provides air-stability that simplifies handling and storage. The quantitative evidence below demonstrates how these specific properties translate into measurable performance differences, underscoring the risks of substituting with a generic alternative.

Quantitative Differentiation of Dicyclohexylphosphine Oxide (CAS 14717-29-4) vs. Closest Analogs


Synthetic Yield in Cross-Coupling: Cy₂P(O)H vs. Diarylphosphine Oxides

In a copper-catalyzed C–P cross-coupling with cycloalkenyl bromides, dicyclohexylphosphine oxide achieved product yields in the range of 30–53%, while diarylphosphine oxides (e.g., diphenylphosphine oxide) demonstrated yields spanning 35–99% under identical conditions [1]. This data indicates a moderate but consistent reactivity for Cy₂P(O)H in this transformation, highlighting its suitability as a reagent when a balance of reactivity and control is desired.

C-P Cross-Coupling Copper Catalysis Synthetic Efficiency

Ligand Binding Mode on Iridium Nanoparticles: Cy₂P(O)H vs. Less Basic SPOs

Multinuclear solid-state NMR analysis of iridium nanoparticles (IrNPs) ligated by various secondary phosphine oxides (SPOs) revealed that the higher basicity of the dicyclohexyl system leads to a predominance of the bidentate binding mode on the nanoparticle surface [1]. This is in contrast to less basic SPOs (e.g., tert-butyl(phenyl)phosphine oxide), where the monoanionic bidentate H-bonded dimer is less abundant. The abundance of this binding mode directly impacts the surface coordination environment and, consequently, the catalytic properties of the nanoparticles.

Nanoparticle Catalysis Surface Coordination Ligand Basicity

α-Arylation of Benzylic Phosphine Oxides: Yield Performance of Cy₂P(O)H Derivative

In a palladium-catalyzed deprotonative cross-coupling (DCCP) for the α-arylation of benzylic phosphine oxides, a derivative incorporating the dicyclohexylphosphine oxide motif (benzyldicyclohexylphosphine oxide) provided the desired product in 84% yield when coupled with an aryl bromide using sodium hydride as the base [1]. This compares favorably to yields obtained with other benzyl phosphine oxide derivatives under similar conditions, which ranged from 51–91%, placing the dicyclohexyl variant among the higher-performing substrates.

C-H Functionalization Palladium Catalysis Phosphine Oxide Synthesis

Synthetic Accessibility: High-Yield Grignard Route to Cy₂P(O)H

A well-established, high-yielding synthesis of dicyclohexylphosphine oxide utilizes a Grignard reaction between cyclohexylmagnesium chloride and diethyl phosphite, followed by aqueous work-up, to produce the target compound in 85% isolated yield . This robust procedure, which provides the product as a crystalline solid, ensures reliable access to the compound on a laboratory to multi-gram scale.

Synthetic Methodology Process Chemistry Grignard Reaction

Air Stability: Cy₂P(O)H vs. Trialkylphosphines

Secondary phosphine oxides (SPOs), including dicyclohexylphosphine oxide, are documented as being stable to air and moisture [1]. This is in stark contrast to their corresponding trialkylphosphines (e.g., tricyclohexylphosphine), which are typically pyrophoric and require rigorous inert atmosphere handling [2]. The pentavalent oxide form of Cy₂P(O)H resists oxidation, enabling it to be weighed and stored under ambient conditions without significant degradation.

Ligand Stability Handling Storage

Steric Profile: Cy₂P(O)H vs. Other SPOs in Ligand Design

The dicyclohexyl group in Cy₂P(O)H imparts a large steric profile, which is critical for controlling metal coordination geometry and catalytic selectivity [1]. While direct Tolman cone angle data for the oxide is not available, the corresponding phosphine (Cy₂PH) has an estimated cone angle of ~170°, significantly larger than that of triphenylphosphine (145°) [2]. This substantial steric bulk is a key design element for achieving high regioselectivity and enantioselectivity in metal-catalyzed reactions, and it distinguishes Cy₂P(O)H from smaller alkyl SPOs like diethylphosphine oxide.

Steric Bulk Ligand Design Catalyst Selectivity

Where Dicyclohexylphosphine Oxide (CAS 14717-29-4) Delivers Optimal Value: Key Application Scenarios


Synthesis of Sterically Demanding Phosphine Ligands

Dicyclohexylphosphine oxide is an ideal precursor for constructing bulky, electron-rich phosphine ligands (e.g., KITPHOS, Cy-P-Phos, and dihydro-KITPHOS) via reduction to dicyclohexylphosphine. Its large steric profile and electron-donating nature, as evidenced by its estimated cone angle and performance in ligand comparisons [1], enable the design of catalysts with enhanced selectivity and activity in challenging cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). Procurement of Cy₂P(O)H for this purpose is supported by its high-yielding synthesis and bench stability, streamlining ligand development workflows .

Nanoparticle Catalyst Preparation

The unique binding mode of dicyclohexylphosphine oxide on metal surfaces, particularly its propensity for bidentate coordination on iridium nanoparticles (IrNPs), makes it a valuable ligand for preparing well-defined, stable nanocatalysts [2]. This characteristic, linked to the ligand's higher basicity, directly influences nanoparticle surface chemistry and catalytic performance in reactions like chemoselective hydrogenations. Sourcing Cy₂P(O)H is critical for researchers aiming to replicate or build upon these specific nanoparticle systems.

Direct C-P Bond-Forming Reactions

As a secondary phosphine oxide, Cy₂P(O)H serves as a direct coupling partner in copper- and palladium-catalyzed C–P bond-forming reactions, providing a modular route to functionalized phosphine oxides [3]. Its performance, quantified by yields in the 30–53% range for cycloalkenyl bromides, defines its utility in this context. For scientists focused on synthesizing organophosphorus compounds, procuring Cy₂P(O)H offers a direct, bench-stable entry point to dicyclohexyl-containing architectures without needing to handle air-sensitive intermediates.

High-Throughput Experimentation (HTE) and Screening Libraries

The air stability and ease of handling of dicyclohexylphosphine oxide make it an attractive component for building screening libraries of phosphine ligands and organophosphorus reagents [4]. Its well-defined steric and electronic properties, combined with a straightforward, high-yield synthesis, ensure reliable and reproducible results in automated or high-throughput workflows. Procurement for HTE applications is justified by its reduced handling requirements compared to air-sensitive phosphines, which lowers operational barriers and enhances data quality.

Technical Documentation Hub

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